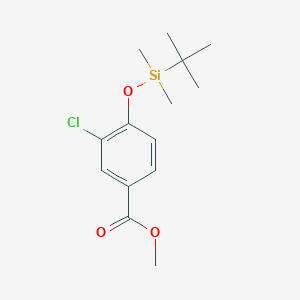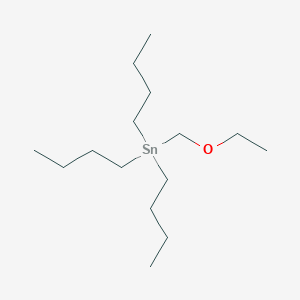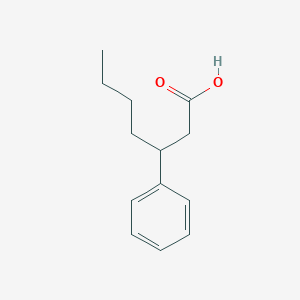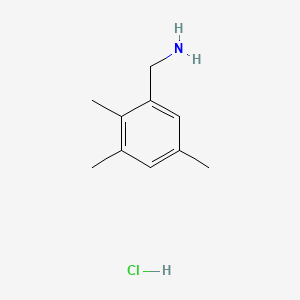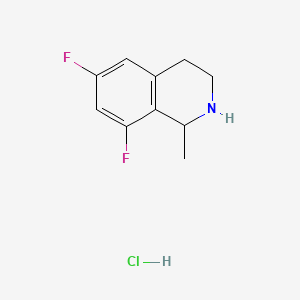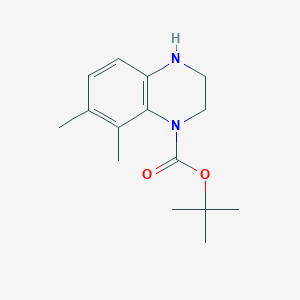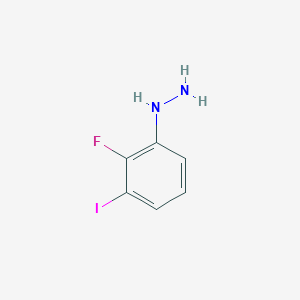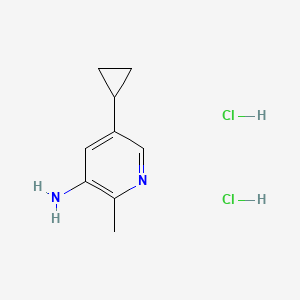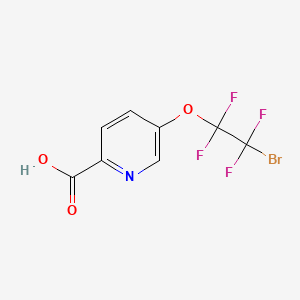
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple fluorine atoms, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with 2-bromo-1,1,2,2-tetrafluoroethanol under specific conditions to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield derivatives with various functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties, such as high thermal stability and reactivity, make it suitable for various applications, including coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group instead of tetrafluoroethoxy.
2-Bromo-5-fluoropyridine: Contains a fluorine atom instead of the tetrafluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar but with a trifluoroethoxy group.
Uniqueness
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly valuable in applications requiring high reactivity and stability .
Propriétés
Formule moléculaire |
C8H4BrF4NO3 |
|---|---|
Poids moléculaire |
318.02 g/mol |
Nom IUPAC |
5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrF4NO3/c9-7(10,11)8(12,13)17-4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16) |
Clé InChI |
VMFMEQMDJXGKKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


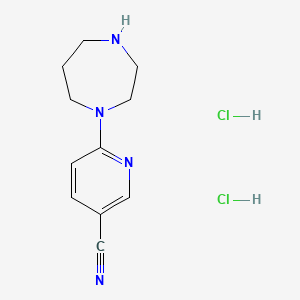

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
